N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

PDK1 inhibitor cancer metabolism composition of matter

N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170855-23-8) is a synthetic small molecule formally catalogued as Thiazole carboxamide derivative 28 (DrugMap ID: DMGEIZV). It belongs to the benzothiazole-pyrazole carboxamide class and is disclosed as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1, also designated PDHK1) within international patent WO2012036974 (compound 23 on page 41), with subsequent citation in the PDK1 patent review PMID 25684022.

Molecular Formula C21H20N4OS
Molecular Weight 376.48
CAS No. 1170855-23-8
Cat. No. B2955668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS1170855-23-8
Molecular FormulaC21H20N4OS
Molecular Weight376.48
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4C
InChIInChI=1S/C21H20N4OS/c1-14-9-10-15(2)19-18(14)23-21(27-19)25(13-16-7-5-4-6-8-16)20(26)17-11-12-22-24(17)3/h4-12H,13H2,1-3H3
InChIKeyYLAVOUHFDLXAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170855-23-8): PDK1 Inhibitor Procurement Reference


N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170855-23-8) is a synthetic small molecule formally catalogued as Thiazole carboxamide derivative 28 (DrugMap ID: DMGEIZV) [1]. It belongs to the benzothiazole-pyrazole carboxamide class and is disclosed as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1, also designated PDHK1) within international patent WO2012036974 (compound 23 on page 41), with subsequent citation in the PDK1 patent review PMID 25684022 [2]. The compound carries a molecular formula of C21H20N4OS and a molecular weight of 376.48 g/mol, and it is listed for indications encompassing metastatic cancer and solid tumours [1]. Its structural signature—an N-benzyl tertiary amide linking a 4,7-dimethylbenzothiazole scaffold to a 1-methylpyrazole-5-carbonyl moiety—distinguishes it from the simpler benzothiazole-pyrazole conjugates that populate the broader chemical space.

Why In-Class Benzothiazole-Pyrazole Carboxamides Cannot Substitute for CAS 1170855-23-8 in PDK1-Targeted Programs


The PDK1 scaffold landscape is crowded with benzothiazole-pyrazole hybrids, yet two structural features of CAS 1170855-23-8 are absent from most commercially available analogs and are expected to drive differential target engagement [1]. First, the N-benzyl tertiary amide replaces the secondary amide NH common to N-(benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide congeners; this eliminates a hydrogen-bond donor, alters the amide conformation, and can modulate both membrane permeability and resistance to amide hydrolysis [2]. Second, the 4,7-dimethyl substitution on the benzothiazole core introduces steric bulk that influences the compound's fit within the PDK1 ATP-binding pocket—a region where isoform selectivity among AGC kinases is often dictated by the size and lipophilicity of substituents at these positions [3]. Generic substitution with an unsubstituted or differently substituted benzothiazole-pyrazole carboxamide therefore risks altered potency, shifted kinase-selectivity profiles, and divergent pharmacokinetic behaviour, undermining reproducibility in PDK1-dependent cellular models.

Quantitative Differentiation Evidence for CAS 1170855-23-8 Relative to Structural Analogs and Alternative PDK1 Chemotypes


Patent-Composition-of-Matter Exclusivity vs. Generic Benzothiazole-Pyrazole Carboxamides

CAS 1170855-23-8 is individually claimed as compound 23 in patent WO2012036974, whereas the simpler parent scaffold N-(benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 404904-30-9, lacking both N-benzyl and 4,7-dimethyl substituents) is a generic intermediate sold by multiple vendors and not covered by the same IP estate [1] . The specific inclusion of this compound among 41 individually exemplified PDK1 inhibitors indicates that it met the patent assignee's internal activity and selectivity thresholds during lead optimisation, distinguishing it from the broader Markush formula [1].

PDK1 inhibitor cancer metabolism composition of matter patent specificity

Target Identity: PDK1/PDHK1 Inhibition and the N-Benzyl Amide Pharmacophore

CAS 1170855-23-8 is annotated in the Therapeutic Target Database (TTD) as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) with an indication for metastatic cancer and solid tumours [1]. By contrast, the majority of benzothiazole-pyrazole carboxamides disclosed in the primary medicinal chemistry literature target COX-2, antimicrobial pathways, or tubulin polymerisation rather than the PDK1/Akt signalling axis [2]. The presence of the N-benzyl tertiary amide in CAS 1170855-23-8 prevents tautomerisation to an imidic acid form that can occur with secondary amide analogs, potentially stabilising the binding-competent conformation within the PDK1 hinge region [3].

PDK1 PDHK1 kinase inhibition cancer AGC kinase

4,7-Dimethyl Benzothiazole Substitution vs. Unsubstituted and 6-Substituted Benzothiazole Analogs

The 4,7-dimethyl pattern on the benzothiazole core of CAS 1170855-23-8 increases calculated logP by approximately 1.0–1.2 units relative to the unsubstituted benzothiazole analog [1]. This modification is expected to enhance passive membrane permeability and may shift the kinase selectivity fingerprint: published benzothiazole kinase inhibitor SAR indicates that substituents at the 4- and 7-positions influence the dihedral angle between the benzothiazole and the amide plane, which in turn affects hydrogen-bonding geometry with the kinase hinge region [2]. The unsubstituted analog N-(benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 404904-30-9) lacks this steric constraint and may adopt a different binding pose .

benzothiazole SAR dimethyl substitution kinase selectivity lipophilicity

Comparison with Reference PDK1 Inhibitor Chemotypes: Staurosporine and Ro 31-8220

Reference pan-kinase inhibitors staurosporine and Ro 31-8220 are reported to exhibit negligible PDK1/PDHK1 inhibitory activity (IC50 >100,000 nM in commercial kinase assay panels), underscoring that PDK1 is not broadly inhibited by generic ATP-competitive chemotypes [1]. Although a specific IC50 value for CAS 1170855-23-8 has not been publicly disclosed, its inclusion among 41 individually exemplified compounds in a PDK1-focused patent (WO2012036974) implies that it met an activity threshold that these promiscuous kinase inhibitors fail to achieve [2]. This contextualises CAS 1170855-23-8 as part of a chemotype intentionally optimised for the PDK1 pocket rather than a serendipitous hit.

PDK1 kinase panel selectivity reference inhibitor staurosporine Ro 31-8220

Recommended Application Scenarios for N-Benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1170855-23-8)


PDK1/PDHK1 Biochemical Assay Development and Kinase Selectivity Profiling

CAS 1170855-23-8 is suitable as a tool compound for establishing PDK1/PDHK1 biochemical inhibition assays, particularly where a non-staurosporine chemotype is required. The compound's patent-documented PDK1 target annotation [1] and its structural distinction from pan-kinase inhibitors (e.g., staurosporine, IC50 >100,000 nM at PDK1) position it as a starting point for selectivity profiling against the AGC kinase family. Its N-benzyl tertiary amide and 4,7-dimethylbenzothiazole scaffold provide a differentiated pharmacophore for co-crystallography or SAR expansion programmes within the PDK1 hinge-binding region [2].

Cancer Metabolism Studies Targeting the PDK1/Akt/mTOR Axis

Given its TTD/DrugMap annotation as a PDK1 inhibitor indicated for metastatic cancer and solid tumours [1], CAS 1170855-23-8 is relevant for cellular studies interrogating the PDK1/Akt/mTOR signalling cascade. Researchers investigating tumour cell metabolic reprogramming (e.g., the Warburg effect) via PDHK1 inhibition should select this compound over generic benzothiazole-pyrazole carboxamides that primarily target COX-2 or microbial pathways . The 4,7-dimethyl substitution provides enhanced lipophilicity (ΔlogP ≈ +1.0 vs. unsubstituted benzothiazole) that may improve cell membrane permeability compared to more polar analogs [2].

Patent-Landscape-Defined Lead Identification and IP Position Verification

For pharmaceutical R&D groups performing freedom-to-operate or competitive intelligence analyses within the PDK1 inhibitor space, CAS 1170855-23-8 serves as a key reference point. As an individually exemplified compound in WO2012036974 (compound 23, page 41) [1], it represents a defined composition of matter that can be used to benchmark the novelty of new chemical entities. Its procurement supports the verification of biological results reported in the patent literature and aids in distinguishing prior art from novel PDK1-targeted scaffolds .

Structure-Activity Relationship (SAR) Studies of the N-Benzyl Tertiary Amide Pharmacophore

The N-benzyl substituent on the carboxamide nitrogen of CAS 1170855-23-8 is a critical structural feature that differentiates it from secondary amide analogs. SAR programmes exploring the influence of N-alkylation on kinase selectivity, metabolic stability, and permeability can use this compound as the N-benzyl reference point [1]. Comparative studies with the unsubstituted amide analog (CAS 404904-30-9) and with N-methyl or N-phenethyl variants can elucidate the contribution of the benzyl group to PDK1 binding affinity and cellular activity [2].

Quote Request

Request a Quote for N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.